molecular formula C11H16O4S B8764379 3-(benzyloxy)propyl Methanesulfonate

3-(benzyloxy)propyl Methanesulfonate

Cat. No.: B8764379
M. Wt: 244.31 g/mol
InChI Key: TYJLBIWYTWFWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)propyl methanesulfonate is an organosulfur compound characterized by a methanesulfonate (mesylate) ester group attached to a propyl chain substituted with a benzyloxy group (-OCH₂C₆H₅). This structure confers reactivity typical of mesylates, such as susceptibility to nucleophilic substitution reactions, making it valuable in organic synthesis for introducing the benzyloxypropyl moiety. While specific data for this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related methanesulfonate esters discussed below .

Properties

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

3-phenylmethoxypropyl methanesulfonate

InChI

InChI=1S/C11H16O4S/c1-16(12,13)15-9-5-8-14-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3

InChI Key

TYJLBIWYTWFWSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key differences between 3-(benzyloxy)propyl methanesulfonate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Applications Hazard Statements (GHS)
This compound Not provided C₁₁H₁₆O₄S 244.31 (calc.) Benzyloxy (-OCH₂C₆H₅) Synthetic intermediate (inferred) Likely H301, H311 (analog data)
3-(Methylthio)propyl methanesulfonate 232944-38-6 C₅H₁₂O₃S₂ 184.28 Methylthio (-SCH₃) Organic synthesis, pharma solvent H301, H311, H331, H341
3-(4-Chlorophenyl)propyl methanesulfonate 61440-60-6 C₁₀H₁₃ClO₃S 248.73 4-Chlorophenyl Agrochemicals, research chemical Not explicitly stated
3-(Methanesulfonyloxy)propyl methanesulfonate 15886-84-7 C₅H₁₂O₆S₂ 232.28 Methanesulfonyloxy Not specified (industrial use) H301, H311, H331, H341

Notes:

  • Substituent Effects : The benzyloxy group in this compound likely enhances lipophilicity compared to methylthio or chlorophenyl analogs, influencing solubility and reactivity in organic media. The methylthio group (-SCH₃) in 3-(methylthio)propyl methanesulfonate may act as a nucleophile or leaving group, while the chlorophenyl substituent introduces steric and electronic effects .
  • Reactivity : All compounds share the mesylate group’s electrophilic nature, enabling alkylation reactions. However, the benzyloxy group’s stability under acidic/basic conditions may differ from the methylthio group’s susceptibility to oxidation .

Research Findings and Gaps

  • Data Limitations : Direct pharmacological or kinetic data for this compound are absent in the provided evidence. Further studies are needed to elucidate its metabolic stability and synthetic utility.

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